
L-Glutamic acid,N-(1-oxotetradecyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide L-glutamique, N-(1-oxotétradécyl)-(9CI) est un dérivé de l’acide L-glutamique, où le groupe amino est substitué par un groupe 1-oxotétradécyl. Ce composé est connu pour ses propriétés tensioactives et est couramment utilisé dans diverses applications industrielles et scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide L-glutamique, N-(1-oxotétradécyl)-(9CI) implique généralement l’acylation de l’acide L-glutamique avec un chlorure de tétradécanoyle en présence d’une base telle que la pyridine ou la triéthylamine. La réaction est réalisée dans des conditions anhydres pour éviter l’hydrolyse du chlorure d’acyle. Le produit est ensuite purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
Dans les milieux industriels, la production de l’acide L-glutamique, N-(1-oxotétradécyl)-(9CI) est mise à l’échelle en utilisant des voies de synthèse similaires, mais avec des conditions réactionnelles optimisées pour augmenter le rendement et la pureté. Des réacteurs à flux continu et des systèmes automatisés sont souvent utilisés pour assurer une qualité de production constante.
Analyse Des Réactions Chimiques
Types de réactions
L’acide L-glutamique, N-(1-oxotétradécyl)-(9CI) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en un groupe hydroxyle.
Substitution : Le groupe amino peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d’acyle sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’acide L-glutamique, N-(1-oxotétradécyl)-(9CI) avec des groupes fonctionnels modifiés, qui peuvent être utilisés dans différentes applications.
Applications De Recherche Scientifique
L’acide L-glutamique, N-(1-oxotétradécyl)-(9CI) a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme tensioactif dans diverses réactions chimiques pour améliorer la solubilité et les taux de réaction.
Biologie : Employé dans les milieux de culture cellulaire pour améliorer la croissance et la viabilité des cellules.
Médecine : Enquête sur son utilisation potentielle dans les systèmes d’administration de médicaments en raison de sa biocompatibilité et de sa capacité à former des micelles.
Industrie : Utilisé dans la formulation de produits de soins personnels, de détergents et d’émulsifiants.
Mécanisme D'action
Le mécanisme d’action de l’acide L-glutamique, N-(1-oxotétradécyl)-(9CI) implique sa capacité à interagir avec les membranes lipidiques et les protéines. Les propriétés tensioactives du composé lui permettent de réduire la tension superficielle et de former des micelles, qui peuvent encapsuler des molécules hydrophobes. Cette propriété est particulièrement utile dans les systèmes d’administration de médicaments, où le composé peut améliorer la solubilité et la biodisponibilité des médicaments peu solubles.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide L-glutamique, N-(1-oxododécyl)-(9CI)
- Acide L-glutamique, N-(1-oxooctadécyl)-(9CI)
- Acide L-glutamique, N-(1-oxodécyl)-(9CI)
Unicité
L’acide L-glutamique, N-(1-oxotétradécyl)-(9CI) est unique en raison de sa longueur de chaîne spécifique, qui offre un équilibre optimal entre hydrophobicité et hydrophilie. Cet équilibre améliore ses propriétés tensioactives et le rend particulièrement efficace dans les applications nécessitant la formation de micelles et la réduction de la tension superficielle.
Propriétés
Formule moléculaire |
C19H35NO5 |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
2-(tetradecanoylamino)pentanedioic acid |
InChI |
InChI=1S/C19H35NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25) |
Clé InChI |
MTJZWYHTZFVEGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)
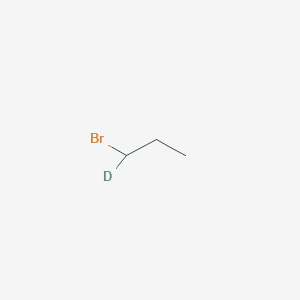
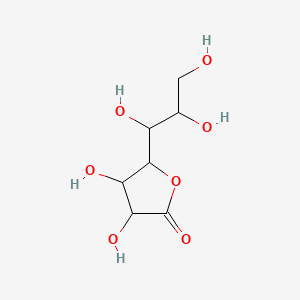

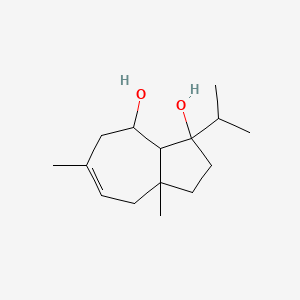
![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)
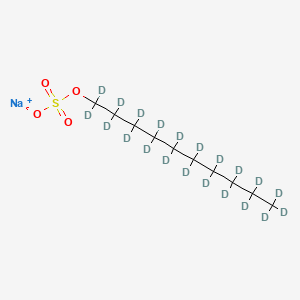
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)
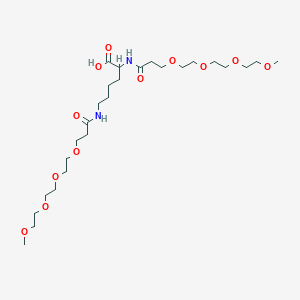
![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)
